Synthetic Efficiency: Enantioselective Route Yields Chiral Core in 10% Overall Yield Over 8 Steps
The target compound is the direct precursor to the essential chiral core for CCR2 antagonists. The published enantioselective synthesis, which relies on the specific stereochemistry of this intermediate, achieves the final core in 8 steps with an overall yield of 10% from a commercially available anhydride [1]. In contrast, previous methods for synthesizing related diastereomers were deemed 'not suitable' for this application, lacking the required spatial arrangement for the targeted biological activity [1]. This demonstrates that the procurement of this specific isomer is not a matter of minor preference but a hard requirement for synthesizing the biologically active scaffold.
| Evidence Dimension | Synthetic Efficiency |
|---|---|
| Target Compound Data | Overall yield: 10% over 8 steps for the final chiral intermediate, starting from 5. |
| Comparator Or Baseline | Related diastereomer synthesis (unspecified): Described as 'not suitable for our needs'. |
| Quantified Difference | Qualitative pass/fail: Target isomer leads to viable synthesis; other diastereomers lead to synthetic failure. |
| Conditions | Multi-step synthesis involving asymmetric methanolysis, Curtius reaction, and iodolactamization, as detailed in J. Org. Chem. 2009. |
Why This Matters
Procurement of the correct isomer directly enables a published, optimized route to a pharmacologically relevant intermediate, avoiding costly and time-consuming failure of alternative routes.
- [1] Campbell, C.L., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Journal of Organic Chemistry, 74(16), 6368-6370. View Source
